Bienvenue dans la boutique en ligne BenchChem!

Trihexyphenidyl

Muscarinic Receptor Pharmacology Neuroscience Parkinson's Disease Research

Trihexyphenidyl is a centrally acting muscarinic antagonist with preferential M1 binding (IC50=1.3 nM) and 14-fold selectivity over M2—enabling functional dissection of central vs. peripheral cholinergic pathways. Unlike benztropine (t1/2 24-48h), its intermediate 3.3-4.1h half-life supports rapid washout in crossover studies and acute behavioral pharmacology. The 5mg:2mg potency benchmark vs. benztropine ensures reproducible EPS modeling. Its unique ability to reduce novelty-seeking behavior in rats, not shared by biperiden or procyclidine, makes it a critical comparator for dissociating motor benefits from cognitive liabilities. A sustained-release formulation is available for chronic dosing paradigms requiring stable drug levels and reduced dosing frequency. Choose Trihexyphenidyl for precise, data-driven muscarinic pharmacology.

Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
CAS No. 144-11-6
Cat. No. B089730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyphenidyl
CAS144-11-6
SynonymsApo Trihex
Apo-Trihex
ApoTrihex
Artane
Benzhexol
Cyclodol
Hipokinon
Parkinane
Parkopan
Trihexane
Trihexidyl Hydrochloride
Trihexyphenidyl
Trihexyphenidyl Hydrochloride
Trihexyphenidyl Hydrochloride Elixi
Molecular FormulaC20H31NO
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2
InChIKeyHWHLPVGTWGOCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystals;  decomp at 258.5 °C;  pH of 1% aq soln 5.5-6.0;  solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5;  more soluble in methanol;  very slightly soluble in ether, benzene /Hydrochloride/
3.14e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Trihexyphenidyl (CAS 144-11-6) Procurement Guide: Baseline Specifications and Scientific Rationale


Trihexyphenidyl, also known as benzhexol, is a centrally acting antimuscarinic agent of the tertiary amine class [1]. It functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with preferential binding affinity for the M1 subtype in the central nervous system [2]. Its primary therapeutic utility lies in the symptomatic management of Parkinson's disease and the treatment of antipsychotic-induced extrapyramidal symptoms (EPS) [1]. This compound is widely used as a pharmacological tool in neuroscience research, particularly for studies involving cholinergic neurotransmission and motor control .

Why Trihexyphenidyl Cannot Be Casually Substituted: A Quantitative Basis for Differentiated Selection


While several anticholinergic agents (benztropine, procyclidine, biperiden) are approved for similar indications, their pharmacological fingerprints differ markedly. Generic substitution without quantitative consideration can lead to suboptimal research outcomes or clinical inefficacy due to pronounced disparities in receptor subtype selectivity, central nervous system (CNS) penetration, and pharmacokinetic half-life [1]. For example, benztropine possesses a significantly longer half-life and additional dopaminergic activity, while procyclidine exhibits a distinct M1/M2 selectivity profile [2]. These differences necessitate a product-specific, data-driven procurement strategy rather than a class-based approach [3].

Trihexyphenidyl Procurement: Quantitative Evidence of Differentiation vs. In-Class Analogs


M1 Receptor Affinity and Subtype Selectivity Profile

Trihexyphenidyl demonstrates potent binding to human M1 receptors (IC50 = 1.3 nM) and M4 receptors (IC50 = 6.7 nM), with substantially lower affinity for M2 (IC50 = 18.6 nM) and M3 (IC50 = 26.3 nM) subtypes . In contrast, benztropine exhibits higher affinity across M1-M4 (Ki values ranging 0.23-3.1 nM) but with less M1-specific discrimination, and procyclidine shows a different profile with M1 Ki = 4.47 nM and M2 Ki = 42.66 nM, indicating a 10-fold M1/M2 selectivity [1][2].

Muscarinic Receptor Pharmacology Neuroscience Parkinson's Disease Research

M1/M2 Receptor Selectivity in Rat Tissue

Trihexyphenidyl exhibits a clear preference for central M1 receptors over peripheral M2 receptors. In rat tissue, it binds to cerebral cortex M1 receptors with an IC50 of 3.7 nM, which is approximately 8.4-fold more potent than its binding to cardiac M2 receptors (IC50 = 31 nM) . This contrasts with benztropine, which shows less tissue-specific discrimination (rat brain M1 Ki = 0.59 nM), and procyclidine, for which direct rat tissue M1/M2 IC50 data are less clearly defined [1].

Ex Vivo Pharmacology Receptor Selectivity Preclinical Models

Pharmacokinetic Half-Life and Dosing Frequency

Trihexyphenidyl exhibits a moderate elimination half-life (t1/2) of approximately 3.3-4.1 hours in healthy volunteers, with a duration of action of 6-12 hours [1]. In dystonic patients, the t1/2 was measured at 3.7 ± 0.4 hours [2]. This contrasts sharply with benztropine, which has a significantly prolonged t1/2 of 24-48 hours, increasing the risk of drug accumulation and adverse cognitive effects, particularly in elderly populations [3]. Biperiden's t1/2 is also shorter, reported at 4-6 hours [4].

Pharmacokinetics Drug Development Clinical Pharmacology

Clinical Potency for Extrapyramidal Symptoms (EPS)

In the management of antipsychotic-induced extrapyramidal symptoms (EPS), a defined clinical potency equivalence exists: 5 mg of trihexyphenidyl is therapeutically equivalent to 2 mg of benztropine [1]. This 2.5:1 potency ratio is a key differentiator for dosing and procurement. While procyclidine is often a first-line choice for EPS in some formularies, its potency relative to trihexyphenidyl is not as rigidly defined in clinical equivalence tables [2].

Extrapyramidal Symptoms Antipsychotic-Induced Side Effects Clinical Equivalence

Cognitive Side-Effect Profile: Differential Impact on Memory and Novelty Seeking

Trihexyphenidyl exhibits a distinct cognitive side-effect profile compared to other anticholinergics. In rodent behavioral models, trihexyphenidyl (along with benactyzine and caramiphen) significantly reduced rats' innate preference for novelty, a measure of cognitive function, whereas biperiden and procyclidine did not produce this effect [1]. This suggests a differential impact on cognitive processes, likely linked to its specific M1 receptor binding kinetics. Furthermore, a study in human volunteers found that both trihexyphenidyl and biperiden significantly reduced saliva production compared to placebo, but only trihexyphenidyl was associated with a significant decrease in digit span performance (backward direction) [2].

Cognitive Neuroscience Behavioral Pharmacology Adverse Effects

Formulation Flexibility: Sustained-Release Option for Research

Trihexyphenidyl is available in a sustained-release (SR) formulation, which offers a distinct pharmacokinetic advantage for certain research applications. A study comparing SR and immediate-release (IR) formulations in healthy volunteers found that the SR form achieved a similar mean elimination half-life (10.1 h vs. 8.7 h for IR, p > 0.05) but with a lower peak plasma concentration (Cmax) and a more prolonged plasma concentration profile [1]. This allows for once-daily dosing and reduced peak-to-trough fluctuations, which can be beneficial in chronic dosing paradigms. This formulation option is not universally available for all comparators (e.g., a standard SR formulation for biperiden is less common).

Pharmaceutical Formulation Sustained Release Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Trihexyphenidyl (CAS 144-11-6)


Selective Modulation of M1 Muscarinic Signaling in CNS Research

Given its potent binding to M1 (IC50 = 1.3 nM) and M4 (IC50 = 6.7 nM) receptors with a 14-fold selectivity over M2 receptors, Trihexyphenidyl is the preferred tool for ex vivo and in vivo studies requiring a functional dissection of central (M1/M4) versus peripheral (M2/M3) muscarinic pathways . Its 8.4-fold selectivity for M1 over M2 in rat tissue further validates its utility in rodent models of cognition and motor control .

Titration-Sensitive Studies Requiring Intermediate Half-Life and Rapid Washout

For research protocols where precise dose titration and rapid washout are critical to avoid carryover effects, Trihexyphenidyl's intermediate half-life (3.3-4.1 hours) is a significant advantage over longer-acting agents like benztropine (24-48 hours) [1]. This property is especially valuable in crossover studies, acute behavioral pharmacology experiments, and early-phase clinical pharmacology trials [2].

Preclinical Behavioral Models of Antipsychotic-Induced EPS

In studies modeling antipsychotic-induced extrapyramidal symptoms (EPS), Trihexyphenidyl provides a defined potency benchmark (5 mg is equivalent to 2 mg benztropine) and a unique cognitive side-effect profile [3]. Its ability to reduce novelty-seeking behavior in rats, a trait not shared by biperiden or procyclidine, makes it a key comparator for dissociating motor benefits from cognitive liabilities in novel therapeutic candidates [4].

Chronic Dosing Studies Requiring Stable Plasma Levels

The availability of a sustained-release (SR) formulation of Trihexyphenidyl provides a practical solution for chronic dosing paradigms in both animal models and human studies, where stable drug levels and reduced dosing frequency are desired to minimize stress and improve compliance [5]. This formulation advantage is not universally available for all in-class alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trihexyphenidyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.